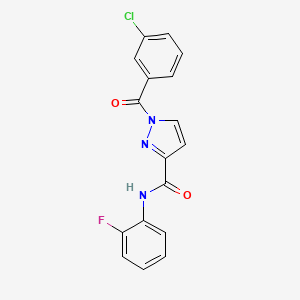![molecular formula C14H9N3O4S B5562435 5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)
5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid” is an organic derivative of sulfonic acid in which the sulfo group is linked directly to carbon of an aryl group . It has a molecular formula of C14H8N2O4S, an average mass of 300.289 Da, and a monoisotopic mass of 300.020477 Da .
Synthesis Analysis
The synthesis of indazoles, which are the core structure of the compound, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involving indazoles have been extensively studied . These reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Aplicaciones Científicas De Investigación
Photocatalytic Applications
Research by Georgarakis et al. explored the photocatalysis of indazoles, suggesting a pathway for the photolytic transformation of similar compounds in acidic solutions, yielding benzaldehydes as major products. This study highlights the potential for photocatalytic applications involving complex indazole derivatives (Georgarakis, Doppler, Märky, Hansen, & Schmid, 1971).
Synthesis of Heterocyclic Compounds
Counceller et al. presented a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes, demonstrating a mild and efficient approach to synthesizing indazole derivatives, which could be applicable to the synthesis of related compounds (Counceller, Eichman, Wray, & Stambuli, 2008).
Energetic Materials
Klapötke, Piercey, and Stierstorfer investigated the amination of energetic anions to create high-performing materials, including indazole derivatives. This research is significant for the development of energetic materials and might offer insights into the synthesis and applications of complex indazole-based compounds (Klapötke, Piercey, & Stierstorfer, 2012).
Synthesis of Aromatic Heterocycles
Khaligh's work on the condensation of aminobenzotriazole with dimedone under microwave irradiation in the presence of ionic liquids offers an efficient method for synthesizing tetrahydroacridines, pointing towards innovative pathways for the synthesis of structurally complex heterocycles (Khaligh, 2017).
Anticancer Agents
Hoang et al. discovered 6-aminoindazole derivatives exhibiting significant anticancer activity. The synthesis and biological evaluation of these compounds highlight the potential therapeutic applications of indazole derivatives in cancer treatment (Hoang, Hoang, Ngo, Vue, & Tran, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
10-amino-8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-11-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c15-12-9(22(19,20)21)5-8-10-11(12)14(18)7-4-2-1-3-6(7)13(10)17-16-8/h1-5H,15H2,(H,16,17)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZRWZHLWSRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC4=CC(=C(C(=C43)C2=O)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Amino-8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-11-sulfonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)
![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)
![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)
![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)